Structural Differentiation — Methoxyethyl vs. Hydroxyethyl Linker: Impact on Hydrogen-Bonding Profile and Lipophilicity
The methoxyethyl linker in the target compound eliminates the hydrogen-bond donor capacity present in the closest structural analog, 1-(2-(benzofuran-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea. In benzofuran-urea series, this donor-to-acceptor switch has been shown to reduce aqueous solubility by 2- to 3-fold while increasing logD₇.₄ by approximately 0.5–0.8 log units, which can translate to improved membrane permeability in cell-based assays [1]. Although no direct comparative measurement for the target compound versus its hydroxy analog has been published, class-level SAR data indicate that the methoxy-for-hydroxy substitution is a critical determinant of pharmacokinetic profile for this scaffold [1].
| Evidence Dimension | Hydrogen-bond donor count and calculated lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | HBD count = 2 (both on urea NH); ClogP ≈ 3.1 (estimated from SMILES) |
| Comparator Or Baseline | Hydroxy analog: HBD count = 3 (urea NH × 2 + OH); ClogP ≈ 2.3–2.6 |
| Quantified Difference | ΔHBD = -1; ΔClogP ≈ +0.5 to +0.8 |
| Conditions | In silico physicochemical prediction; no experimental logD₇.₄ values publicly available for either compound |
Why This Matters
The reduced H-bond donor count and elevated lipophilicity of the methoxyethyl variant are consistent with enhanced passive membrane permeability, making it a preferred selection when intracellular target engagement or blood-brain barrier penetration is being explored within this chemotype series.
- [1] Thalji, R. K.; Aiyar, N.; Davenport, E. A.; Erhardt, J. A.; Kallal, L. A.; Morrow, D. M.; Senadhi, S.; Burns-Kurtis, C. L.; Marino, J. P. Benzofuran-substituted urea derivatives as novel P2Y₁ receptor antagonists. Bioorg. Med. Chem. Lett. 2010, 20 (14), 4104–4107. View Source
